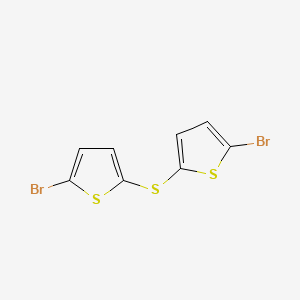

Thiophene, 2,2'-thiobis[5-bromo-

Description

"Thiophene, 2,2'-thiobis[5-bromo-" is a brominated thiophene derivative characterized by two thiophene rings linked via a sulfur atom (thiobis group), with bromine substituents at the 5-position of each ring. This compound belongs to a class of organosulfur heterocycles widely studied for their electronic properties, structural rigidity, and applications in materials science, including organic semiconductors and coordination chemistry. The bromine substituents enhance its reactivity in cross-coupling reactions, making it a valuable precursor for synthesizing polymers or metal-organic complexes.

Propriétés

Numéro CAS |

183117-15-9 |

|---|---|

Formule moléculaire |

C8H4Br2S3 |

Poids moléculaire |

356.1 g/mol |

Nom IUPAC |

2-bromo-5-(5-bromothiophen-2-yl)sulfanylthiophene |

InChI |

InChI=1S/C8H4Br2S3/c9-5-1-3-7(11-5)13-8-4-2-6(10)12-8/h1-4H |

Clé InChI |

ITHWUVOHDCWLPA-UHFFFAOYSA-N |

SMILES canonique |

C1=C(SC(=C1)Br)SC2=CC=C(S2)Br |

Origine du produit |

United States |

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction: La synthèse des dérivés du thiophène, y compris le thiophène, 2,2’-thiobis[5-bromo-, implique souvent la bromation des cycles du thiophène. Une méthode courante est la bromation électrophile du thiophène à l’aide de brome ou de N-bromosuccinimide (NBS) en présence d’un catalyseur tel que le bromure de fer(III). La réaction se produit généralement à température ambiante ou à des températures légèrement élevées pour garantir une bromation complète .

Méthodes de Production Industrielle: La production industrielle des dérivés du thiophène bromé peut impliquer des procédés en continu pour garantir un rendement et une pureté élevés. L’utilisation de systèmes automatisés permet un contrôle précis des conditions de réaction, minimisant la formation de sous-produits et optimisant l’efficacité globale du processus .

Analyse Des Réactions Chimiques

Types de Réactions: Le thiophène, 2,2’-thiobis[5-bromo- subit diverses réactions chimiques, notamment:

Substitution Électrophile: Les atomes de brome sur le cycle du thiophène le rendent susceptible de subir d’autres réactions de substitution électrophile, telles que la nitration et la sulfonation.

Substitution Nucléophile: Les atomes de brome peuvent être remplacés par des nucléophiles, conduisant à la formation de divers dérivés du thiophène substitués.

Réactions de Couplage: Les dérivés du thiophène peuvent participer à des réactions de couplage, telles que les couplages de Suzuki-Miyaura et de Stille, pour former des structures plus complexes.

Réactifs et Conditions Communs:

Substitution Électrophile: Réactifs comme l’acide nitrique pour la nitration et l’acide sulfurique pour la sulfonation.

Substitution Nucléophile: Réactifs comme le méthylate de sodium ou le tert-butylate de potassium.

Réactions de Couplage: Catalyseurs au palladium et réactifs organoboronés ou organoétains.

Principaux Produits: Les principaux produits formés à partir de ces réactions comprennent divers dérivés du thiophène substitués, qui peuvent être ensuite fonctionnalisés pour des applications spécifiques .

Applications De Recherche Scientifique

Le thiophène, 2,2’-thiobis[5-bromo- a une large gamme d’applications en recherche scientifique:

Électronique Organique: Utilisé dans le développement de semi-conducteurs organiques, de diodes électroluminescentes organiques (OLED) et de transistors à effet de champ organiques (OFET).

Science des Matériaux: Utilisé dans la fabrication de matériaux avancés ayant des propriétés électroniques et optiques uniques.

Mécanisme D'action

Le mécanisme d’action du thiophène, 2,2’-thiobis[5-bromo- dans diverses applications implique sa capacité à participer à des processus de transfert d’électrons. Les atomes de brome renforcent les propriétés électron-attractives du cycle du thiophène, le rendant plus réactif envers les électrophiles et les nucléophiles. Cette réactivité est cruciale dans la formation de structures moléculaires complexes et de matériaux ayant des propriétés souhaitées .

Composés Similaires:

- Thiophène, 2-bromo-

- Thiophène, 3-bromo-

- Thiophène, 2,5-dibromo-

- Thiophène, 3,4-dibromo-

Comparaison: Le thiophène, 2,2’-thiobis[5-bromo- est unique en raison de la présence de deux atomes de brome à des positions spécifiques sur le cycle du thiophène. Ce motif de substitution unique améliore sa réactivité et le rend adapté à des applications spécifiques en électronique organique et en science des matériaux. En comparaison, d’autres dérivés du thiophène bromé peuvent avoir une réactivité et des applications différentes en fonction de leurs motifs de substitution .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of "Thiophene, 2,2'-thiobis[5-bromo-" can be contextualized by comparing it with three key analogues:

Thiophene, 2,2'-(2,3,5,6-tetrafluoro-1,4-phenylene)bis[5-bromo- (CAS: 851853-49-1)

2,2'-Thiobis[4,6-dichlorophenol]

Thiophene, 2,2'-sulfonylbis(5-nitro) (CAS: 88202-69-1)

Table 1: Structural and Functional Comparison

Key Findings

Structural Rigidity and Planarity The thiobis-linked bromothiophene exhibits near-planar geometry, with a dihedral angle of 9.085° between the thiophene and adjacent fragments, as observed in its coordination complexes . In contrast, the sulfonylbis(5-nitrothiophene) derivative (CAS: 88202-69-1) displays greater planarity due to the electron-withdrawing sulfonyl group, which reduces steric strain .

Electronic Properties Bromine substituents in "Thiophene, 2,2'-thiobis[5-bromo-" provide moderate electron-withdrawing effects compared to the stronger nitro groups in sulfonylbis(5-nitrothiophene). This difference impacts redox potentials and charge transport in electronic materials . The tetrafluoro-phenylene linker in CAS: 851853-49-1 significantly lowers the HOMO-LUMO gap due to fluorine's electronegativity, enhancing conductivity in semiconductor applications .

Reactivity and Applications Brominated thiophenes are preferred for Suzuki-Miyaura cross-coupling reactions, whereas chlorinated analogues (e.g., 2,2'-thiobis[4,6-dichlorophenol]) are more reactive in nucleophilic substitutions but less stable under harsh conditions . Sulfonyl-linked thiophenes (e.g., CAS: 88202-69-1) exhibit superior thermal stability, making them suitable for high-temperature optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.